molecular formula C21H20ClN3O3 B10995830 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10995830
M. Wt: 397.9 g/mol
InChI Key: FYIOGBIKBAISOG-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H20ClN3O3/c1-27-19-8-13-7-18(25-17(13)10-20(19)28-2)21(26)23-6-5-12-11-24-16-4-3-14(22)9-15(12)16/h3-4,7-11,24-25H,5-6H2,1-2H3,(H,23,26)

InChI Key

FYIOGBIKBAISOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)OC

Origin of Product

United States

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